molecular formula C11H15NO4S B1332922 3-[(Tert-butylamino)sulfonyl]benzoic acid CAS No. 222409-98-5

3-[(Tert-butylamino)sulfonyl]benzoic acid

Cat. No.: B1332922
CAS No.: 222409-98-5
M. Wt: 257.31 g/mol
InChI Key: SDXFCMYPDCRZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butylamino)sulfonyl]benzoic acid is a benzoic acid derivative featuring a tertiary butylamino sulfonyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of ~256.3 g/mol based on analogous compounds (e.g., the 4-substituted isomer) . The tert-butyl group confers steric bulk and lipophilicity, which can influence solubility and binding interactions in biological systems.

Properties

IUPAC Name

3-(tert-butylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-5-8(7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXFCMYPDCRZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366613
Record name 3-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222409-98-5
Record name 3-[(tert-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(Tert-butylamino)sulfonyl]benzoic acid (CAS No. 222409-98-5) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a tert-butylamino and sulfonyl group, which contributes to its unique biological properties. The structural formula can be represented as follows:

C12H16N2O4S\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to exhibit inhibitory effects on certain enzymes, making the compound a candidate for therapeutic applications in conditions such as hypertension and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Anti-inflammatory Effects

Sulfonamide derivatives are often investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing cytokine release.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds. The presence of the tert-butyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability.

CompoundStructureActivity
This compoundStructurePotential anti-inflammatory and antimicrobial
4-(Piperidine-1-sulfonyl)-benzoic acidStructureKnown TRPV2 agonist with vasodilatory effects
SulfamethoxazoleStructureBroad-spectrum antimicrobial

Case Studies

  • Vasodilatory Effects : A study investigated the vasodilatory potential of related sulfonamide compounds in vivo. It was found that these compounds could induce significant vascular relaxation, suggesting a pathway for treating hypertension through TRPV2 modulation .
  • Antimicrobial Screening : In a high-throughput screening assay, related sulfonamide derivatives were tested against various bacterial strains. Compounds exhibiting structural similarities to this compound showed promising results in inhibiting bacterial growth .
  • Inflammatory Response Modulation : Research focused on the impact of sulfonamide derivatives on NF-κB activation revealed that certain substitutions could enhance anti-inflammatory activity in cell-based assays .

Comparison with Similar Compounds

Key Observations:

  • Amino Group Effects: The tert-butyl group enhances lipophilicity compared to smaller groups like dimethylamino, which may improve membrane permeability but reduce aqueous solubility . Piperidine-containing analogs (e.g., 4-(Piperidine-1-sulfonyl)-benzoic acid) show intermediate solubility due to their cyclic amine structure .
  • Biological Activity: TRPV2 Modulation: The 4-substituted tert-butylamino analog demonstrated TRPV2 agonist activity, suggesting positional isomerism significantly impacts target engagement . AKR1C3 Inhibition: 3-Substituted dihydroisoquinolinyl derivatives showed potent AKR1C3 inhibitory activity (pIC₅₀ > 6.0), highlighting the importance of bulky sulfonamide groups in enzyme interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.